molecular formula C19H10Cl4N2O B2687169 1-(2,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252059-22-6

1-(2,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2687169
M. Wt: 424.1
InChI Key: UWJLYSRMTJFXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H10Cl4N2O and its molecular weight is 424.1. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves the reaction of 2,4-dichlorobenzaldehyde with 3,4-dichlorobenzonitrile in the presence of ammonium acetate and acetic acid to form 1-(2,4-dichlorobenzyl)-3,4-dichloro-2-nitrobenzene. This intermediate is then reduced using sodium dithionite to form 1-(2,4-dichlorobenzyl)-3,4-dichloro-2-aminobenzene, which is then reacted with ethyl acetoacetate and ammonium acetate in ethanol to form 1-(2,4-dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.

Starting Materials
2,4-dichlorobenzaldehyde, 3,4-dichlorobenzonitrile, ammonium acetate, acetic acid, sodium dithionite, ethyl acetoacetate, ethanol

Reaction
Step 1: React 2,4-dichlorobenzaldehyde with 3,4-dichlorobenzonitrile in the presence of ammonium acetate and acetic acid to form 1-(2,4-dichlorobenzyl)-3,4-dichloro-2-nitrobenzene., Step 2: Reduce 1-(2,4-dichlorobenzyl)-3,4-dichloro-2-nitrobenzene using sodium dithionite to form 1-(2,4-dichlorobenzyl)-3,4-dichloro-2-aminobenzene., Step 3: React 1-(2,4-dichlorobenzyl)-3,4-dichloro-2-aminobenzene with ethyl acetoacetate and ammonium acetate in ethanol to form 1-(2,4-dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.

properties

IUPAC Name

6-(3,4-dichlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl4N2O/c20-14-4-1-13(16(22)8-14)10-25-18(6-3-12(9-24)19(25)26)11-2-5-15(21)17(23)7-11/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJLYSRMTJFXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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